molecular formula C4H6N4O2 B2490891 Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate CAS No. 246048-63-5

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate

Cat. No. B2490891
M. Wt: 142.118
InChI Key: QQSQCCQBLOMCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate involves the acid-catalyzed condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid and 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde. These processes yield compounds with high densities, which are determined using X-ray crystallography for precise structural analysis (Willer et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of synthesized compounds are determined by X-ray crystallography. For example, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid exhibits significant density, which is indicative of its compact molecular structure. These structural insights are crucial for understanding the physical and chemical properties of these compounds (Willer et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate derivatives, such as the formation of energetic salts and their characterization through NMR spectroscopy, IR, and elemental analysis, highlight their potential in creating insensitive energetic materials. The thermal stability and sensitivity towards impact and friction of these compounds are determined using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), showcasing their suitability in applications requiring high-energy materials with moderate thermal stability (Yu et al., 2017).

Physical Properties Analysis

The physical properties of Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate derivatives, such as their density and thermal stability, are crucial for their potential applications. The measured densities and thermal stabilities provide insights into their behavior under various conditions, which is essential for their use in specific applications requiring materials with particular physical characteristics (Willer et al., 2013; Yu et al., 2017).

Scientific Research Applications

  • Synthesis and Characterization of Insensitive Energetic Materials Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate has been used in the synthesis of insensitive energetic materials. The research by Yu et al. (2017) demonstrates the synthesis of N-trinitroethylamino derivatives and energetic salts based on this compound, characterized for their moderate thermal stabilities and insensitivity towards impact and friction, suggesting potential applications in safer energetic materials (Yu et al., 2017).

  • Crystal Structure Analysis Willer et al. (2013) conducted a study on the synthesis and crystal structure of related compounds, emphasizing the significance of X-ray crystallography in understanding the molecular and crystal structures of compounds synthesized from methyl 4-amino-1,2,5-oxadiazole-3-carboximidate, which can contribute to the development of new materials with specific properties (Willer et al., 2013).

  • Reaction with N,O-Nucleophiles Sergievskii et al. (2002) explored the reactions of 4-aminofurazan-3-carboxylic acid iminoester, a derivative of methyl 4-amino-1,2,5-oxadiazole-3-carboximidate, with various N,O-nucleophiles. This study contributes to the understanding of the reactivity of this compound in different chemical environments, which is vital for its potential applications in chemical synthesis (Sergievskii et al., 2002).

  • Potential in Pharmaceutical Research Although the request specifically excludes drug-related applications, it's noteworthy to mention that compounds related to methyl 4-amino-1,2,5-oxadiazole-3-carboximidate have been studied in pharmaceutical contexts. For instance, Monteagudo et al. (2007) investigated the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy, highlighting the role of such compounds in drug discovery and development (Monteagudo et al., 2007).

  • Synthesis of Antibacterial Compounds Kakanejadifard et al. (2013) synthesized Schiff base compounds derived from 3,4-diamino-1,2,5-oxadiazole, which is structurally related to methyl 4-amino-1,2,5-oxadiazole-3-carboximidate. These compounds exhibited notable antibacterial activity against certain bacteria, suggesting potential applications in the development of new antibacterial agents (Kakanejadifard et al., 2013).

Safety And Hazards

“Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-amino-1,2,5-oxadiazole-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-9-4(6)2-3(5)8-10-7-2/h6H,1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSQCCQBLOMCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate

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